(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride

Physicochemical profiling Amine basicity Drug-likeness optimization

(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride (CAS 1821707-37-2, molecular formula C₇H₁₁ClF₃N, MW 201.62 g/mol) is a conformationally constrained, α-trifluoromethyl-substituted bicyclic secondary amine supplied as the hydrochloride salt. It belongs to the 2-azabicyclo[4.1.0]heptane scaffold class—a rigidified piperidine bioisostere used as an advanced building block in medicinal chemistry, particularly in orexin receptor antagonist and monoamine reuptake inhibitor programs.

Molecular Formula C7H11ClF3N
Molecular Weight 201.62
CAS No. 1821707-37-2
Cat. No. B2643436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride
CAS1821707-37-2
Molecular FormulaC7H11ClF3N
Molecular Weight201.62
Structural Identifiers
SMILESC1CC2C(C2NC1)C(F)(F)F.Cl
InChIInChI=1S/C7H10F3N.ClH/c8-7(9,10)5-4-2-1-3-11-6(4)5;/h4-6,11H,1-3H2;1H/t4-,5-,6-;/m1./s1
InChIKeyPCZLFRMXTFKADK-RWOHWRPJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride (CAS 1821707-37-2) Is a Differentiated Synthetic Building Block


(1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride (CAS 1821707-37-2, molecular formula C₇H₁₁ClF₃N, MW 201.62 g/mol) is a conformationally constrained, α-trifluoromethyl-substituted bicyclic secondary amine supplied as the hydrochloride salt. It belongs to the 2-azabicyclo[4.1.0]heptane scaffold class—a rigidified piperidine bioisostere used as an advanced building block in medicinal chemistry, particularly in orexin receptor antagonist [1] and monoamine reuptake inhibitor programs [2]. The compound is commercially available as a racemic mixture of the (1R,6R,7R) relative configuration from suppliers including Enamine (via Fujifilm Wako) and Synblock , typically at ≥95% purity.

Why Generic 2-Azabicyclo[4.1.0]heptane Analogs Cannot Replace (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride


The (1R,6R,7R) stereoisomer of 7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride is not functionally interchangeable with its close structural relatives. Changing the relative stereochemistry at C7 (e.g., to the (1R,6R,7S) epimer, CAS 1821832-80-7) inverts the spatial orientation of the trifluoromethyl group relative to the bicyclic scaffold, directly altering the three-dimensional presentation of pharmacophoric elements in derived compounds [1]. Removing the trifluoromethyl group entirely (cf. 2-azabicyclo[4.1.0]heptane, CAS 286-15-7) eliminates the substantial electronic modulation imparted by the α-CF₃ substituent—measured as a decrease in amine basicity by approximately 4 pKa units and an increase in lipophilicity by approximately 0.5 LogP units [2]—changing both the protonation state at physiological pH and the passive membrane permeability profile. Regioisomeric 3-azabicyclo[4.1.0]heptane scaffolds (e.g., CAS 1780746-82-8) position the basic nitrogen at a different ring junction, producing divergent exit vectors in downstream derivatives that are incompatible with structure-based design targets optimized for the 2-aza series [1].

Quantitative Evidence Guide: (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride vs. Closest Analogs


Basicity Modulation: α-Trifluoromethyl Lowers Amine pKa by ~4 Units Relative to Non-Fluorinated 2-Azabicyclo[4.1.0]heptane

The α-CF₃ substituent on the bicyclic scaffold exerts a strong electron-withdrawing effect that substantially reduces the basicity of the secondary amine. Grygorenko et al. (2024) measured pKa and LogP values for a series of α-trifluoromethyl-substituted saturated bicyclic amines and compared them to the parent non-fluorinated heterocycles. Across multiple scaffold types, introduction of the α-CF₃ group lowered amine basicity by ΔpKa ≈ 4 units while increasing lipophilicity by approximately 0.5 LogP units [1]. Although the specific pKa value for (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane was not individually tabulated in that study, the core 2-azabicyclo[4.1.0]heptane scaffold falls squarely within the structural scope of the reported bicyclic amine series, and the observed ΔpKa effect is consistent with the known impact of α-CF₃ groups on aliphatic amines, where the electron-withdrawing effect reduces pKa by 4–5 orders of magnitude relative to non-fluorinated analogs [2].

Physicochemical profiling Amine basicity Drug-likeness optimization Bioisostere design

Lipophilicity Enhancement: α-Trifluoromethyl Increases LogP by ~0.5 Units vs. Non-Fluorinated Parent Scaffolds

The same Grygorenko et al. (2024) study that quantified pKa changes also measured LogP values for α-CF₃-substituted bicyclic amines and their non-fluorinated parent heterocycles. Across the compound series, introduction of the α-CF₃ group consistently increased lipophilicity by approximately 0.5 LogP units [1]. This increase is modest but biologically meaningful: it represents a roughly 3-fold increase in partition coefficient. Importantly, the study demonstrated that the combined effect of scaffold rigidification and CF₃ introduction on physicochemical properties cannot be fully explained by simple additive models, underscoring the need to select the specific scaffold–substituent combination rather than assuming interchangeability with generic fluorinated piperidines [1].

Lipophilicity Membrane permeability CNS drug design Physicochemical profiling

Stereochemical Differentiation: (1R,6R,7R) Configuration Produces Distinct Spatial Orientation vs. (1R,6R,7S) Epimer

The target compound possesses the (1R,6R,7R) relative configuration, wherein the trifluoromethyl group at C7 and the ring-junction protons at C1 and C6 are all oriented on the same face of the bicyclic system (all-cis relationship). Its direct epimer, (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride (CAS 1821832-80-7), places the CF₃ group on the opposite face of the cyclopropane ring . This stereochemical inversion changes the three-dimensional trajectory of the CF₃ substituent relative to the secondary amine and the piperidine ring—parameters that are critical when the scaffold is used to present substituents in structure-based drug design. Patent SAR data for 2-azabicyclo[4.1.0]heptane-based orexin receptor antagonists demonstrate that stereochemical configuration at the bicyclic core directly and substantially impacts receptor binding affinity and functional activity [1].

Stereochemistry Chiral building blocks Structure-based drug design Enantioselective synthesis

Scaffold Regioisomerism: 2-Azabicyclo[4.1.0]heptane vs. 3-Azabicyclo[4.1.0]heptane Produces Divergent Nitrogen Exit Vectors

The target compound incorporates the 2-azabicyclo[4.1.0]heptane scaffold, in which the secondary amine nitrogen is positioned at the 2-position of the six-membered ring (adjacent to the cyclopropane fusion). The regioisomeric 3-azabicyclo[4.1.0]heptane scaffold (e.g., 7-(trifluoromethyl)-3-azabicyclo[4.1.0]heptane, CAS 1780746-82-8) positions the nitrogen at the 3-position, one carbon further from the cyclopropane junction . This shift alters the distance, angle, and orientation of the nitrogen lone pair and any N-substituent relative to the trifluoromethyl group and the cyclopropane ring. Published patent data confirm that 2-azabicyclo[4.1.0]heptane derivatives exhibit potent dual orexin-1/orexin-2 receptor antagonist activity [1], whereas the 3-aza regioisomer series has been explored in distinct target classes including SHP2 allosteric inhibition [2] and M4 muscarinic receptor modulation [3], indicating that scaffold regioisomerism drives fundamentally different target engagement profiles.

Scaffold hopping Regioisomer comparison Vector-based drug design Bioisosteric replacement

Conformational Restriction: Bicyclo[4.1.0]heptane Scaffold Limits Conformational Flexibility Relative to Monocyclic Piperidine

The bicyclo[4.1.0]heptane scaffold constrains the piperidine ring into a limited conformational ensemble compared to the freely interconverting chair conformations of monocyclic piperidine. The fused cyclopropane ring locks the six-membered ring into a single dominant conformation, reducing the entropic penalty upon target binding. Grygorenko et al. (2024) explicitly demonstrated that simultaneous fluorination and rigidification of saturated heterocycles produces a complex, non-additive impact on physicochemical properties, and that these advanced building blocks provide access to chemical space not accessible from simple monocyclic or non-fluorinated congeners [1]. The patent literature further validates the scaffold's utility: 2-azabicyclo[4.1.0]heptane derivatives have been advanced into clinical candidates such as GSK1360707, a triple monoamine reuptake inhibitor that progressed to PET occupancy studies in baboons and humans [2].

Conformational restriction Entropic benefit Piperidine bioisostere Scaffold rigidification

Hydrochloride Salt Form: Defined Stoichiometry and Handling Advantages vs. Free Base

The target compound is supplied as the hydrochloride salt (CAS 1821707-37-2), as opposed to the free base form (CAS 1821707-36-1). The hydrochloride salt has a molecular weight of 201.62 g/mol (C₇H₁₁ClF₃N) vs. 165.16 g/mol for the free base (C₇H₁₀F₃N) [1] . The salt form provides several practical advantages for laboratory use: (1) the higher molecular weight and crystalline nature enable more accurate weighing for small-scale reactions, reducing the relative error in mass measurement; (2) the hydrochloride salt is typically a stable, non-hygroscopic crystalline solid that resists atmospheric carbon dioxide absorption (unlike the free base, which may form carbamate species over time); and (3) the salt form has defined, reproducible solubility characteristics in polar solvents (water, methanol, DMSO) that are critical for parallel synthesis and automated library production workflows.

Salt form selection Solid-state properties Weighing accuracy Solubility

Optimal Research and Industrial Application Scenarios for (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride


CNS Drug Discovery: Orexin Receptor Antagonist Scaffold Elaboration

The 2-azabicyclo[4.1.0]heptane scaffold has been validated in multiple patent families as a core template for dual orexin-1/orexin-2 receptor antagonists, with specific stereochemical requirements at the bicyclic core [1]. The (1R,6R,7R)-7-(trifluoromethyl) substitution pattern provides the correct spatial presentation of the CF₃ group for programs targeting the orexin receptor pharmacophore. The reduced amine basicity (ΔpKa ≈ −4 vs. non-fluorinated parent) [2] aligns with the physicochemical profile sought for CNS-penetrant antagonists, where moderate basicity favors passive brain penetration while maintaining sufficient solubility for formulation. Researchers developing orexin modulators for insomnia, narcolepsy, or metabolic disorders should prioritize this stereoisomer over the (1R,6R,7S) epimer or non-fluorinated analogs to maintain fidelity to the pharmacophoric geometry established in the patent SAR [1].

Monoamine Transporter Modulator Libraries: Triple Reuptake Inhibitor Development

The azabicyclo[4.1.0]heptane scaffold has been advanced into clinical development by GSK with GSK1360707, a triple monoamine reuptake inhibitor evaluated in PET occupancy studies [3]. The scaffold's conformational rigidity provides an inherent entropic advantage for transporter binding, while the α-CF₃ group contributes to metabolic stability and balanced lipophilicity [2]. For research programs building compound libraries targeting serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, the (1R,6R,7R) stereochemistry defines a specific vector set that differentiates this building block from other bicyclic amine scaffolds. The hydrochloride salt form is particularly advantageous for automated library synthesis, providing consistent weighing and dissolution properties across high-throughput amide coupling or reductive amination protocols .

Piperidine Bioisostere Replacement in Lead Optimization: Reducing hERG and Phospholipidosis Risk

In lead optimization campaigns where a piperidine moiety has been identified as a pharmacophoric element but contributes to hERG channel blockade or phospholipidosis through its high basicity (pKa ≈ 10.6), the α-CF₃-substituted 2-azabicyclo[4.1.0]heptane scaffold offers a structurally analogous replacement with substantially reduced basicity (estimated pKa ≈ 6–7) [2]. The ~10,000-fold reduction in protonated species at physiological pH can mitigate charge-driven off-target interactions while preserving the secondary amine as a hydrogen bond donor/acceptor and synthetic handle. The constrained bicyclic framework further differentiates this scaffold from simple α-CF₃-piperidines by providing a defined exit vector geometry, enabling rational, structure-based replacement without introducing excessive conformational degrees of freedom.

Fragment-Based Drug Discovery: Fluorinated Bicyclic Amine Fragment for ¹⁹F NMR Screening

The trifluoromethyl group at the 7-position of the 2-azabicyclo[4.1.0]heptane scaffold serves as a sensitive ¹⁹F NMR probe for fragment-based screening campaigns. ¹⁹F NMR is a powerful method for detecting weak (mM–μM) fragment–protein interactions, and the CF₃ group provides a sharp singlet signal in a region of the ¹⁹F spectrum that is typically free from biological background [2]. The (1R,6R,7R) configuration defines a unique molecular shape that complements fragment libraries biased toward three-dimensional, sp³-rich scaffolds—a design principle associated with higher clinical success rates compared to flat, aromatic fragments. The hydrochloride salt ensures water solubility sufficient for fragment screening at typical concentrations (0.1–1 mM in aqueous buffer).

Quote Request

Request a Quote for (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.